An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,3-Benzenetricarboxylic Acid (CAS No. 569-51-7)
An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,3-Benzenetricarboxylic Acid (CAS No. 569-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Hemimellitic Acid
1,2,3-Benzenetricarboxylic acid, more commonly known by its trivial name hemimellitic acid, is a key chemical intermediate with significant utility in synthetic chemistry. Its unique architecture, featuring three vicinal carboxylic acid groups on a benzene ring, imparts a distinct set of physicochemical properties that are of considerable interest to researchers in materials science and drug development. This guide provides a comprehensive exploration of these characteristics, grounded in experimental data and established scientific principles. It is important to note that the correct CAS number for this compound is 569-51-7 , not 89-04-3 as is sometimes mistakenly cited.[1][2][3]
The strategic placement of the three carboxyl groups allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, including polymers, resins, and pharmaceutical intermediates.[4] Its ability to act as a tridentate ligand has also led to its use in the construction of metal-organic frameworks (MOFs).
Core Physicochemical Properties
The intrinsic properties of 1,2,3-benzenetricarboxylic acid are summarized in the table below, followed by a more detailed discussion of each parameter.
| Property | Value | Source(s) |
| CAS Number | 569-51-7 | [1][2][3] |
| IUPAC Name | Benzene-1,2,3-tricarboxylic acid | [1][2] |
| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene | [1][2][3] |
| Molecular Formula | C₉H₆O₆ | [1][2][5] |
| Molecular Weight | 210.14 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder or solid. | [1][3] |
| Melting Point | 190-192 °C (with decomposition) | [2] |
| Boiling Point | Estimated at 309.65°C (experimental data not readily available) | |
| Water Solubility | 30.6 g/L at 19 °C | |
| pKa Values (at 25 °C) | pKₐ₁: 2.88, pKₐ₂: 4.75, pKₐ₃: 7.13 |
Solubility Profile
Acidity and pKa Values
As a triprotic acid, 1,2,3-benzenetricarboxylic acid undergoes three distinct deprotonation events in aqueous solution. The experimentally determined pKa values are 2.88, 4.75, and 7.13 at 25 °C. The first dissociation constant (pKₐ₁) is the lowest, indicating the highest acidity, which can be attributed to the electron-withdrawing nature of the adjacent carboxylic acid groups. Subsequent deprotonations are less favorable due to the increasing negative charge on the conjugate base.
Structural Elucidation and Spectroscopic Signature
The definitive identification and characterization of 1,2,3-benzenetricarboxylic acid rely on a combination of crystallographic and spectroscopic techniques.
Crystal Structure
X-ray diffraction studies have revealed the precise three-dimensional arrangement of hemimellitic acid in the solid state. It crystallizes as a dihydrate in the triclinic space group P-1.[1] The steric hindrance imposed by the three adjacent carboxyl groups forces the central carboxyl group to be twisted significantly out of the plane of the benzene ring. This distortion has a notable impact on the molecule's reactivity and intermolecular interactions.
Figure 1: 2D representation of 1,2,3-Benzenetricarboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3-benzenetricarboxylic acid is characterized by the distinct vibrational modes of its functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carboxyl group appears around 1700 cm⁻¹. Additional peaks in the fingerprint region arise from C-O stretching and O-H bending vibrations, as well as aromatic C-H and C=C vibrations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the benzene ring.
-
¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a complex multiplet pattern for the aromatic protons due to their coupling. A broad singlet corresponding to the acidic protons of the three carboxyl groups would also be present, typically at a downfield chemical shift.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display distinct signals for the carboxyl carbons and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid substituents.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2,3-benzenetricarboxylic acid would likely show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern would be characterized by the loss of water (M-18), hydroxyl radicals (M-17), and carboxyl groups (M-45), leading to prominent fragment ions.[1][5]
Reactivity and Thermal Stability
The chemical behavior of 1,2,3-benzenetricarboxylic acid is dominated by its three carboxylic acid functionalities. It readily undergoes esterification, amidation, and the formation of acid chlorides. Upon heating, it can undergo dehydration to form the corresponding cyclic anhydride, hemimellitic anhydride.[4]
The reported melting point of 190-192 °C is accompanied by decomposition, indicating limited thermal stability at elevated temperatures.[2] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide a more detailed profile of its thermal decomposition pathway and associated energetic changes.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constants of a polyprotic acid.
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1,2,3-benzenetricarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, there will be three equivalence points and three half-equivalence points.
Figure 2: Workflow for pKa determination by potentiometric titration.
Applications in Drug Development and Materials Science
The versatile chemical nature of 1,2,3-benzenetricarboxylic acid makes it a valuable precursor in several high-value applications.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmacologically active molecules. Its rigid aromatic core and multiple functional groups allow for the construction of complex molecular scaffolds.[4]
-
Metal-Organic Frameworks (MOFs): As a multidentate carboxylic acid ligand, hemimellitic acid is utilized in the synthesis of MOFs. These porous materials have shown promise in drug delivery applications, where the encapsulated therapeutic agent can be released under specific physiological conditions.[9]
-
Polymers and Resins: The tricarboxylic acid functionality enables its use as a cross-linking agent in the production of polyesters and other polymers, imparting desirable thermal and mechanical properties.[4]
Safety and Handling
1,2,3-Benzenetricarboxylic acid is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,2,3-Benzenetricarboxylic acid possesses a unique combination of physicochemical properties that stem from its vicinally substituted aromatic core. Its solubility, acidity, and reactivity make it a valuable and versatile tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the synthesis of novel materials and therapeutic agents.
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